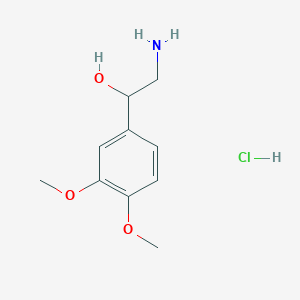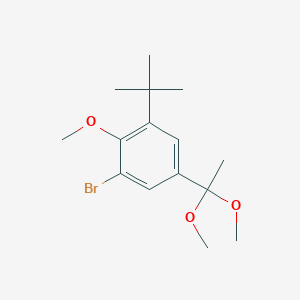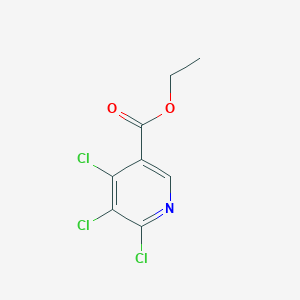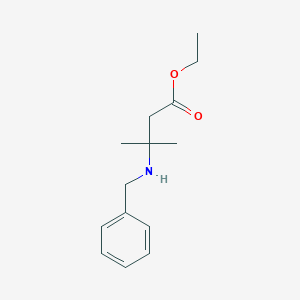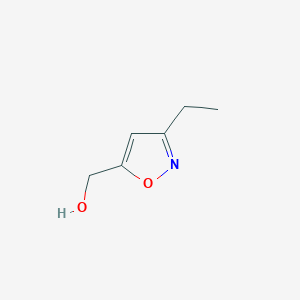
N-tert-butyl-2-fluorobenzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Aminonaphthalic Anhydrides Synthesis
N-fluorobenzamides, including N-tert-butyl-2-fluorobenzamide, have been used in the development of a [4+2] cycloaddition reaction with maleic anhydride, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This reaction involves a multistep process including nitrogen-centered radical generation and benzylic radical addition, resulting in fluorescent products that could be transformed into diverse naphthalimides (Lu et al., 2022).
Metalation and Synthesis of Lunularic Acid
N-tert-butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates the potential of N-tert-butyl-N-methylbenzamides in directed metalation syntheses. It's been used to synthesize lunularic acid, highlighting the chemical utility of similar compounds in organic synthesis (Reitz & Massey, 1990).
Synthesis of N-Heterocycles
N-alkenylamides, including those similar to N-tert-butyl-2-fluorobenzamide, have been employed in cyclization reactions to produce various N-heterocycles under mild conditions. This showcases the application of these compounds in the synthesis of structurally diverse and potentially biologically active molecules (Minakata et al., 2006).
Oxidative Synthesis of Peresters and Amides
The use of N-fluorobenzenesulfonimide, related to N-tert-butyl-2-fluorobenzamide, in the oxidative synthesis of tert-butyl peresters and amides demonstrates the role of similar compounds in facilitating green, high-yield reactions (Xie et al., 2016).
Myocardial Perfusion Imaging
N-tert-butyl-2-fluorobenzamide derivatives have been evaluated for their potential in myocardial perfusion imaging with PET. This application highlights the potential of such compounds in diagnostic imaging and medical research (Mou et al., 2012).
Fluorescence Properties in Polymers
The fluorescence properties of tert-butyl carboxylate functionalized stilbene-containing alternating copolymers, related to N-tert-butyl-2-fluorobenzamide, have been investigated for potential use in light-emitting materials. These compounds exhibit strong blue fluorescence, suggesting applications in diagnostics and therapy (Huang et al., 2018).
Propriétés
IUPAC Name |
N-tert-butyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOGGBBTUSQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-fluorobenzamide | |
CAS RN |
146617-56-3 | |
| Record name | N-(TERT-BUTYL)-2-FLUOROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



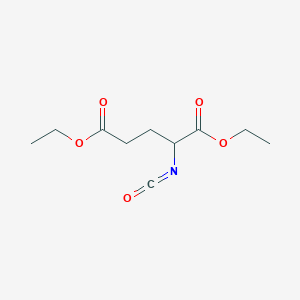

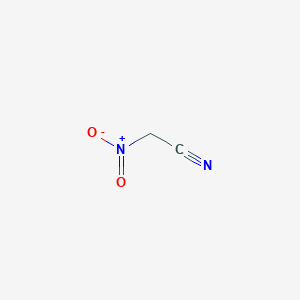

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)


